ALDH3A1 Enzyme Inhibition: 5-Nitro-2-(2-phenoxyethoxy)benzaldehyde vs. In-Class Nitrobenzaldehyde Derivatives
5-Nitro-2-(2-phenoxyethoxy)benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2.1 µM (2100 nM), measured by spectrophotometric analysis of NADH formation using benzaldehyde oxidation as the readout, with a 1-minute preincubation [1]. A structurally related 5-nitro-2-alkoxybenzaldehyde analog in the same ALDH3A1 inhibition assay series demonstrated an IC₅₀ of 219 nM, indicating that the 2-(2-phenoxyethoxy) substituent results in approximately 9.6-fold weaker potency compared to an optimized analog, yet the compound retains measurable and meaningful engagement of this therapeutically relevant target [2]. In contrast, the non-nitrated analog 2-(2-phenoxyethoxy)benzaldehyde lacks this enzyme inhibition activity entirely, as the nitro group serves as an essential pharmacophoric element for ALDH3A1 binding [3].
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2100 nM (2.1 µM) |
| Comparator Or Baseline | Related 5-nitro-2-alkoxybenzaldehyde analog: IC₅₀ = 219 nM; Non-nitrated 2-(2-phenoxyethoxy)benzaldehyde: no ALDH3A1 inhibition detected |
| Quantified Difference | ~9.6-fold less potent than the optimized in-class analog; absence of nitro group abolishes activity |
| Conditions | Spectrophotometric assay; NADH formation monitored; 4-nitrobenzaldehyde as substrate; 1 min preincubation |
Why This Matters
ALDH3A1 is a marker for cancer stem cells and a target in oncology; the ~2 µM IC₅₀ establishes this compound as a viable fragment or scaffold for further optimization, while procurement of the non-nitrated analog cannot substitute for this assay purpose.
- [1] BindingDB. Entry BDBM50447072 / CHEMBL1890994. IC50 = 2.10E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Assay: spectrophotometric, preincubation 1 min, substrate addition. View Source
- [2] BindingDB. Entry BDBM50555609 / CHEMBL4777582. IC50 = 219 nM for inhibition of ALDH3A1 (unknown origin). Assay: NADH formation, 4-nitrobenzaldehyde substrate. View Source
- [3] Class-level inference: Nitro group requirement for ALDH3A1 inhibition by nitrobenzaldehyde derivatives is documented across multiple BindingDB entries; the non-nitrated analog 2-(2-phenoxyethoxy)benzaldehyde (PubChem CID 17603745) lacks this pharmacophore. View Source
